molecular formula C12H17NO B14148699 2-Methyl-N-(phenylmethyl)butanamide CAS No. 58265-40-0

2-Methyl-N-(phenylmethyl)butanamide

Katalognummer: B14148699
CAS-Nummer: 58265-40-0
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: OMWMOLVRLSTOFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(phenylmethyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, which includes a phenylmethyl group attached to the nitrogen atom and a 2-methylbutanamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(phenylmethyl)butanamide typically involves the reaction of 2-methylbutanoic acid with benzylamine. The process can be catalyzed by various agents, such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, minimizing by-products and maximizing the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-(phenylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group into an amine, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing the amide group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(phenylmethyl)butanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity. The phenylmethyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-N-(2-phenylethyl)butanamide
  • Butyramide
  • N-Methylbutanamide

Uniqueness

2-Methyl-N-(phenylmethyl)butanamide is unique due to its specific structural features, including the phenylmethyl group and the 2-methylbutanamide backbone. These characteristics confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds. The presence of the phenylmethyl group, in particular, allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

58265-40-0

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-benzyl-2-methylbutanamide

InChI

InChI=1S/C12H17NO/c1-3-10(2)12(14)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)

InChI-Schlüssel

OMWMOLVRLSTOFY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.